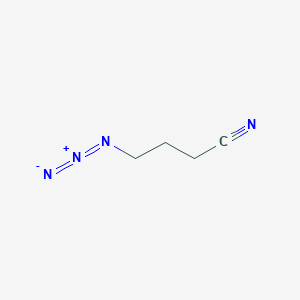
2-Buten-1-ylsuccinic Anhydride
Overview
Description
Scientific Research Applications
Mass Spectrometry Enhancements
2-Buten-1-ylsuccinic anhydride has been utilized in the enhancement of mass spectrometric analysis. Ligon and Dorn (1986) demonstrated its application in conferring negative charge and surface activity to primary and secondary amines, which benefits the analysis of organic analytes in SIMS (Secondary Ion Mass Spectrometry) (Ligon & Dorn, 1986).
Nanoparticle and Starch Modification
García-Gurrola et al. (2019) explored the synthesis and succinylation of starch nanoparticles using a form of 2-Buten-1-ylsuccinic anhydride, specifically 2-octen-1-ylsuccinic anhydride. This study revealed the potential of this compound in the field of biopolymer modification and nanoparticle engineering (García-Gurrola et al., 2019).
Polymerization Research
Ochiai, Tomita, and Endo (2002) investigated the anionic polymerization behavior of a related compound, 2-methyl-4-phenyl-1-buten-3-yne, which provides insights into the effects of substituents at the 2-position in polymerization processes. This research contributes to the broader understanding of how similar compounds can be utilized in polymer science (Ochiai, Tomita, & Endo, 2002).
Film-Forming Properties in Pharmaceuticals
Tarvainen et al. (2003) focused on the film-forming properties of ethyl cellulose and starch acetate using n-alkenyl succinic anhydrides, including a variant of 2-Buten-1-ylsuccinic anhydride. This study emphasizes its application in improving the mechanical properties and flexibility of pharmaceutical coatings (Tarvainen et al., 2003).
Emulsification and Solubility Enhancement
Choi, Girek, Shin, and Lim (2002) investigated the structural and physical characterization of octenylsuccinyl β-cyclodextrin, a derivative of β-cyclodextrin substituted by 2-octen-1-ylsuccinic anhydride. Their findings highlighted its ability to enhance solubility and emulsification, particularly in the context of complexation and dissolution for certain compounds (Choi, Girek, Shin, & Lim, 2002).
Surfactant Synthesis
Dix (2001) presented the synthesis of anionic gemini surfactants using bis(1-dodecenylsuccinamic acids), derived from a reaction involving a form of 2-Buten-1-ylsuccinic anhydride. This work contributes to the development of surfactants with low CMC values, demonstrating the compound's relevance in the field of surfactant chemistry (Dix, 2001).
Safety And Hazards
properties
IUPAC Name |
3-[(E)-but-2-enyl]oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-4-6-5-7(9)11-8(6)10/h2-3,6H,4-5H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYZOWYCOUNUTM-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347211 | |
| Record name | 3-[(E)-But-2-enyl]oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Buten-1-ylsuccinic Anhydride | |
CAS RN |
7538-42-3 | |
| Record name | 3-[(E)-But-2-enyl]oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Buten-1-ylsuccinic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)
![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)






![Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid](/img/structure/B1277327.png)